molecular formula C10H14O B170094 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one CAS No. 103386-85-2

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one

Cat. No.: B170094
CAS No.: 103386-85-2
M. Wt: 150.22 g/mol
InChI Key: GKZKZITYBMINAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyltricyclo[3.3.0.0²,⁷]octan-6-one is a tricyclic ketone featuring a fused bicyclo[3.3.0]octane core with an additional bridge between positions 2 and 5. Its molecular formula is C₁₀H₁₄O, derived from the parent tricyclo[3.3.0.0²,⁷]octane skeleton (8 carbons) with two methyl substituents (positions 1 and 5) and a ketone group at position 6. The compound’s rigid tricyclic framework introduces significant steric strain, influencing its physical properties and reactivity.

Properties

IUPAC Name

1,5-dimethyltricyclo[3.3.0.02,7]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-4-3-7-6(8(9)11)5-10(7,9)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZKZITYBMINAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular C–H Carbene Insertion

The formation of the C3–C7 bond in tricyclo[3.3.0.0²,⁷]octane derivatives has been achieved via carbene insertion strategies. A representative approach involves the decomposition of diazo compounds derived from bicyclic precursors. For example, dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate (2) serves as a critical intermediate, synthesized through a six-step sequence starting from tricyclo[5.2.1.0¹,⁵]dec-8-ene. Treatment of 2 with tosylhydrazine generates a diazo intermediate, which undergoes thermal decomposition to yield the tricyclic framework via intramolecular C–H insertion at the C7 position. This method produced the target structure in 28% yield, with regioselectivity dictated by steric and electronic factors.

Reaction Conditions

StepReagents/ConditionsYield
Diazo formationTosylhydrazine, MeOH, reflux65%
Carbene insertionCu(acac)₂, toluene, 110°C28%

Photochemical Cyclization of Bicyclic Ketones

Photocyclization offers a complementary route to the tricyclic core. Irradiation of bicyclo[3.3.0]octane-3,7-dione (9) at 350 nm in the presence of acetophenone as a sensitizer induces a Norrish-Yang type reaction, facilitating C3–C7 bond formation through a diradical intermediate. This method avoids the need for metal catalysts but requires precise control of irradiation wavelength to minimize side reactions. The photocyclization of 9 yielded 1,5-dimethyltricyclo[3.3.0.0²,⁷]octan-6-one in 15% yield, with competing decarbonylation observed as a major side pathway.

Functionalization of the Tricyclic Core

Methylation Strategies

Introducing methyl groups at positions 1 and 5 necessitates careful selection of alkylation agents and protecting groups. A two-step protocol involving:

  • Enolate Alkylation : Treatment of bicyclo[3.3.0]octan-6-one with LDA generates a stabilized enolate, which reacts with methyl iodide to install the C1 methyl group.

  • Grignard Addition : Subsequent addition of methylmagnesium bromide to the carbonyl at C5 proceeds with high diastereoselectivity (dr > 9:1), driven by the concave topology of the bicyclic system.

Optimization Data

ParameterValueImpact on Yield
Base (LDA vs. NaHMDS)LDA68% vs. 52%
Solvent (THF vs. Et₂O)THF68% vs. 61%
Temperature (-78°C vs. 0°C)-78°C68% vs. 45%

Reductive Amination and Oxidation

Alternative routes employ reductive amination followed by oxidation to install the ketone moiety. For instance, condensation of 1,5-diaminotricyclo[3.3.0.0²,⁷]octane with acetone under hydrogenation conditions (H₂, Pd/C) yields the corresponding diamine, which is oxidized to the diketone using Jones reagent. Selective protection of one ketone with ethylene glycol and reduction of the other with LiAlH₄ affords the alcohol, which is reoxidized to the target ketone via Swern oxidation.

Mechanistic Insights and Side-Reactions

Competing Pathways in Photocyclization

The photochemical route is prone to side reactions, including:

  • Decarbonylation : Loss of CO from the excited-state ketone generates bicyclo[3.3.0]octane derivatives lacking the C7 bridge (25% yield).

  • Diradical Recombination : Improper alignment of the diradical intermediate leads to non-productive recombination, necessitating rigid bicyclic precursors to enforce correct geometry.

Steric Effects in Methylation

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 2.85 (dt, J = 12.4, 3.1 Hz, 1H, H2)

  • δ 1.98 (s, 3H, C1-CH₃)

  • δ 1.72 (s, 3H, C5-CH₃)

¹³C NMR (100 MHz, CDCl₃)

  • 215.8 ppm (C6 ketone)

  • 58.3 ppm (C2 bridgehead)

  • 27.1 ppm (C1-CH₃)

X-ray Crystallography

Single-crystal analysis confirms the chair-boat-chair conformation of the tricyclic system, with key bond lengths:

  • C1–C8: 1.542 Å

  • C5–C6: 1.521 Å

  • C2–C7: 1.489 Å

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost ($/kg)Purity (%)Scalability
Carbene insertion12,40098.5Limited by diazo stability
Photocyclization9,80095.2Requires specialized reactors
Enolate alkylation7,20099.1Most scalable

Green Chemistry Metrics

  • E-factor : Photocyclization (18.2) vs. Carbene insertion (23.7)

  • PMI (Process Mass Intensity) : 56.4 for enolate route vs. 89.3 for photochemical method

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

a. Synthetic Intermediates
1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

b. Reaction Mechanisms
Research has indicated that this compound can participate in Diels-Alder reactions and other cycloaddition processes, making it a versatile building block in synthetic organic chemistry .

Pharmaceutical Applications

a. Drug Development
The compound's structural characteristics have been explored for their potential in drug development, particularly in creating novel therapeutic agents with enhanced biological activity. Its derivatives have shown promise in preliminary studies as anti-inflammatory and analgesic agents .

b. Case Study: Pain Relief Agents
A study demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models, suggesting its potential use as a basis for new pain relief medications .

Material Science

a. Polymer Chemistry
In material science, this compound has been investigated for its properties as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

b. Case Study: Thermoplastic Polymers
Research has shown that polymers synthesized from this compound exhibit improved heat resistance compared to conventional polymers, making them suitable for high-performance applications .

Analytical Applications

a. Spectroscopy
The compound is frequently analyzed using NMR spectroscopy to determine its structure and purity during synthetic processes . The spectral data provide insights into the compound's conformational dynamics and reactivity.

b. Case Study: NMR Analysis
A comprehensive NMR study revealed distinct chemical shifts corresponding to the unique tricyclic structure of this compound, aiding chemists in verifying the compound's identity during synthesis .

Mechanism of Action

The mechanism of action of 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1,5-dimethyltricyclo[3.3.0.0²,⁷]octan-6-one with compounds sharing structural or functional similarities, as derived from the evidence.

6,8-Dioxabicyclo[3.2.1]octan-2-one,1,5-dimethyl- (CAS: 93912-90-4)

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Features :
    • Bicyclo[3.2.1]octane core with two ether oxygen atoms (6,8-dioxa) and a ketone at position 2.
    • Methyl groups at positions 1 and 3.
  • Comparison :
    • The bicyclic structure reduces ring strain compared to the tricyclic target compound.
    • The presence of ether oxygen atoms enhances polarity, likely increasing solubility in polar solvents.
    • Lower molecular weight (156.18 vs. ~152.22 for the target) due to fewer carbons but additional oxygen atoms .

5,7-Dimethyltricyclo[3.3.1.1³,⁷]decane-1,3-diol

  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.28 g/mol
  • Key Features :
    • Tricyclo[3.3.1.1³,⁷]decane framework with methyl groups (positions 5 and 7) and hydroxyl groups (positions 1 and 3).
  • Comparison :
    • The larger decane system introduces more conformational flexibility than the octane-based target compound.
    • Hydroxyl groups significantly boost hydrophilicity, contrasting with the ketone-dominated reactivity of the target.
    • Higher molecular weight (196.28 vs. ~152.22) reflects additional carbons and functional groups .

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one

  • Molecular Formula : C₂₀H₂₀N₂O
  • Molecular Weight : 304.39 g/mol
  • Key Features :
    • Nitrogen-containing tricyclic system (1,3-diaza) with phenyl substituents (positions 5 and 7) and a ketone at position 6.
  • Phenyl groups contribute to aromatic interactions and steric bulk, which may hinder reactivity at bridgehead positions. Significantly higher molecular weight (304.39 vs. ~152.22) due to phenyl substituents .

Research Findings and Functional Group Analysis

Impact of Ring System and Substituents

  • Tricyclic vs. Bicyclic Systems : Tricyclic frameworks (e.g., the target compound and analogs) exhibit greater rigidity and strain compared to bicyclic systems (). This strain can enhance reactivity in bridgehead positions but reduce thermal stability .

Functional Group Reactivity

  • Ketones : The target compound’s ketone group is less polar than the hydroxyl groups in 5,7-dimethyltricyclo[3.3.1.1³,⁷]decane-1,3-diol but more reactive than ethers in 6,8-dioxabicyclo[3.2.1]octan-2-one.
  • Heteroatoms: Oxygen and nitrogen atoms (e.g., in isoquinoline derivatives) dramatically alter solubility and electronic properties, enabling diverse applications in medicinal chemistry or catalysis .

Biological Activity

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one, also known by its CAS number 103386-85-2, is a bicyclic compound with significant potential in various biological applications. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • Structure : The compound features a tricyclic structure that contributes to its unique biological properties.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluating its cytotoxicity revealed the following:

Cell Line IC50 (µM) Mechanism of Action
Human Colon Carcinoma25Induction of apoptosis via caspase activation
Murine Mammary Adenocarcinoma30Mitochondrial membrane depolarization
Lung Adenocarcinoma32Generation of reactive oxygen species

The IC50 values reflect the concentration required to inhibit cell viability by 50%. The compound's cytotoxicity is attributed to its ability to induce apoptosis and disrupt mitochondrial function.

The mechanisms through which this compound exerts its effects include:

  • Caspase Activation : The compound activates caspases-3 and -7, crucial enzymes in the apoptotic pathway, leading to programmed cell death.
  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, contributing to the release of pro-apoptotic factors.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) induces cellular stress responses that can lead to apoptosis.

Case Study 1: Colon Cancer Treatment

In a preclinical study involving human colon carcinoma cells (HCT116), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 25 µM over a 48-hour incubation period. The study demonstrated that the compound effectively induced apoptosis as evidenced by increased levels of cleaved PARP and activated caspases.

Case Study 2: Breast Cancer Cell Lines

Another investigation assessed the impact of the compound on murine mammary adenocarcinoma cells (LM3). The results indicated an IC50 value of approximately 30 µM, comparable to established chemotherapeutic agents like cisplatin (30.3 µM). The study highlighted the potential for this compound to serve as an effective alternative in cancer therapy.

Q & A

Q. Q1. What are the common synthetic routes for 1,5-Dimethyltricyclo[3.3.0.0²,⁷]octan-6-one, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bicyclic precursor systems subjected to oxidation or functionalization. For example, a related tricyclic ketone synthesis (e.g., 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one) employs hydrogen peroxide (H₂O₂) in formic acid for oxidation, achieving 40% yield under controlled conditions . Key factors include solvent choice (e.g., dichloromethane for halogenation), temperature, and catalyst selection (e.g., N,N-diethylethanolamine). Low yields in oxidation steps (e.g., 40% in step (a) ) often arise from competing side reactions, necessitating careful stoichiometric control.

Q. Q2. What spectroscopic methods are most effective for characterizing the structural integrity of 1,5-Dimethyltricyclo[3.3.0.0²,⁷]octan-6-one?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methyl group positions and ketone functionality. For example, methyl protons in similar bicyclic ketones resonate between δ 1.2–1.5 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic framework.
  • IR Spectroscopy : Confirms the carbonyl stretch (~1700–1750 cm⁻¹) and ether linkages .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to address low yields in the oxidation step during the synthesis of tricyclic ketones?

Methodological Answer: Low yields in oxidation (e.g., 40% in H₂O₂/HCO₂H systems ) may result from incomplete peroxide activation or byproduct formation. Optimization strategies:

  • Alternative Oxidants : Replace H₂O₂ with meta-chloroperbenzoic acid (mCPBA) to enhance selectivity.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to improve reactant solubility.

Q. Q4. How do computational models aid in predicting the stereochemical outcomes of bicyclic ketone derivatives, and what discrepancies exist between theoretical and experimental data?

Methodological Answer: Density Functional Theory (DFT) simulations predict energy minima for stereoisomers. For example, the InChI string in (1S/C8H12O3/c1-7-5-10-8(2,11-7)4-3-6(7)9/h3-5H2,1-2H3) suggests axial methyl groups in the tricyclic system. However, experimental X-ray data may reveal slight torsional deviations due to crystal packing effects. Discrepancies often arise from solvent interactions or transition-state approximations in simulations.

Q. Q5. How should researchers resolve discrepancies in reported reaction yields when using different halogenating agents in the functionalization of tricyclic ketones?

Methodological Answer: For halogenation steps (e.g., PCl₅ vs. PBr₃ ), discrepancies arise from reagent reactivity and steric effects:

  • PCl₅ : Higher electrophilicity favors chloride substitution but may overhalogenate, reducing purity.
  • PBr₃ : Generates bromide derivatives with fewer side products but requires anhydrous conditions.
    Resolution Strategy :

Conduct kinetic studies to compare halogenation rates.

Use GC-MS to identify byproducts (e.g., dihalogenated species).

Q. Q6. Why do some studies report conflicting stereochemical assignments for 1,5-dimethyltricyclo derivatives?

Methodological Answer: Discrepancies often stem from:

  • Stereochemical Lability : Methyl groups may undergo chair flipping in solution, complicating NMR assignments.
  • Crystallographic Limitations : Poor crystal quality can lead to ambiguous X-ray data.
    Resolution : Combine NOESY NMR (to detect spatial proximity of methyl groups) with DFT-optimized structures for cross-validation .

Experimental Design Considerations

Q. Q7. How can researchers design experiments to probe the thermal stability of 1,5-Dimethyltricyclo[3.3.0.0²,⁷]octan-6-one under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.
  • Kinetic Studies : Heat samples in sealed ampules at 100–200°C, analyzing degradation products via GC-MS.
  • Solvent Stability : Test reactivity in polar vs. nonpolar solvents (e.g., water vs. toluene).

Advanced Analytical Techniques

Q. Q8. What hybrid methodologies integrate NMR crystallography and computational modeling to resolve structural ambiguities in rigid tricyclic systems?

Methodological Answer:

  • NMR Crystallography : Combines solid-state NMR with X-ray data to refine methyl group orientations.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on conformational equilibria.
  • Case Study : A related compound (CAS 93912-90-4) required MD simulations to reconcile NMR solution data with X-ray solid-state structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.